2,3-Iminosqualene

Descripción

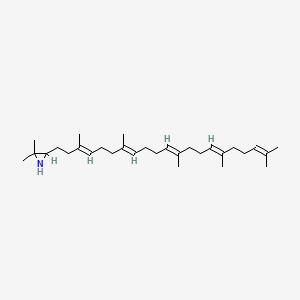

Structure

3D Structure

Propiedades

Número CAS |

53402-48-5 |

|---|---|

Fórmula molecular |

C30H51N |

Peso molecular |

425.7 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]aziridine |

InChI |

InChI=1S/C30H51N/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29,31H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |

Clave InChI |

VZKFKKSBHDDVOJ-BANQPHDMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(N1)(C)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(N1)(C)C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(N1)(C)C)C)C)C |

Sinónimos |

2,3-iminosqualene 2,3-iminosqualene, (all-E)-(+-)-isome |

Origen del producto |

United States |

Enzymatic Inhibition and Molecular Mechanism of Action of 2,3 Iminosqualene

Elucidation of 2,3-Iminosqualene as a Potent Squalene (B77637) Oxido-Cyclase Inhibitor

This compound is a well-established and powerful inhibitor of squalene oxido-cyclase (SOC), also known as lanosterol (B1674476) synthase or cycloartenol (B190886) synthase, a key enzyme in the biosynthesis of sterols. nih.govnih.gov This enzyme catalyzes the complex cyclization of 2,3-oxidosqualene (B107256) into lanosterol in animals and fungi, or into cycloartenol in plants. annualreviews.orgnih.gov The inhibitory action of this compound is significant because sterols are fundamental components of cellular membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.

The design of this compound as an inhibitor was based on the postulated mechanism of the enzymatic cyclization of 2,3-oxidosqualene. nih.gov The nitrogen atom in the iminosqualene molecule, when protonated at physiological pH, is thought to mimic the initial carbocation generated at the C-2 position of 2,3-oxidosqualene upon the opening of its oxirane ring by the enzyme. nih.govcapes.gov.br This mimicry allows this compound to bind tightly to the active site of the squalene oxido-cyclase, effectively blocking the natural substrate from accessing it.

The inhibition of squalene oxido-cyclase by this compound leads to the accumulation of the substrate, 2,3-oxidosqualene, within the cells. nih.govannualreviews.org This disruption of the sterol biosynthesis pathway has been observed in various organisms, including mammals, fungi, and plants. annualreviews.orgcapes.gov.br The potency of this compound as an inhibitor underscores its utility as a chemical tool for studying the regulation of sterol biosynthesis and the function of squalene oxido-cyclases. nih.gov

The inhibitory effect of this compound on squalene oxido-cyclase is characterized by its strong binding to the enzyme. While specific kinetic parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for quantifying the potency of an inhibitor, detailed numerical values for this compound are not consistently reported across all publicly available literature. However, the available information strongly indicates that it is a highly potent inhibitor. nih.govscispace.com

The mechanism of inhibition is often described as competitive, where the inhibitor directly competes with the natural substrate, 2,3-oxidosqualene, for binding to the enzyme's active site. ucdavis.edu In a competitive inhibition model, the inhibitor binds only to the free enzyme, preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. ucdavis.edu The inhibitor's affinity for the enzyme is quantified by the Ki value, which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

The determination of these kinetic parameters typically involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. ucdavis.edu The data is then often analyzed using graphical methods like the Lineweaver-Burk plot, which can help to distinguish between different types of inhibition and to calculate Km and Vmax. ucdavis.edu While the provided search results affirm the potent inhibitory nature of this compound, they lack specific, consistently reported Ki or IC50 values that would allow for the creation of a detailed data table.

Studies have indicated that this compound can cause a nearly complete and apparently irreversible inactivation of squalene oxido-cyclase in cultured cells. nih.gov This suggests that the interaction between the inhibitor and the enzyme may go beyond simple reversible binding. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, permanently disabling its catalytic activity. nih.gov

The proposed mechanism for this irreversible inactivation involves the unique chemical properties of this compound within the enzyme's active site. As a substrate analog, it is positioned in a way that facilitates a chemical reaction with a nearby amino acid residue. The protonated aziridine (B145994) ring of this compound is a key feature in this process. It is thought to act as a reactive species that can be attacked by a nucleophilic group within the enzyme's active site, leading to the formation of a covalent adduct. This covalent modification effectively and permanently blocks the enzyme's function.

This type of inhibition is sometimes referred to as "suicide inhibition" or "mechanism-based inactivation," where the enzyme itself participates in the conversion of the inhibitor into a reactive form that then inactivates the enzyme. While the specific amino acid residues involved in the covalent linkage with this compound are not definitively identified in the provided information, the concept of irreversible inactivation through covalent modification is a key aspect of its mechanism of action. nih.gov

Inhibition Kinetics and Binding Parameters of this compound

Substrate Mimicry and Transition State Analog Hypotheses for this compound

The potent inhibitory activity of this compound is largely attributed to its ability to act as a mimic of the natural substrate, 2,3-oxidosqualene, and more specifically, as a transition state analog. wikipedia.org

Substrate Mimicry: this compound shares a significant structural resemblance to 2,3-oxidosqualene. This structural similarity allows it to be recognized by and bind to the active site of squalene oxido-cyclase. The long, flexible hydrocarbon chain of this compound effectively mimics the squalene backbone of the natural substrate, facilitating its entry and positioning within the enzyme's active site.

Transition State Analog Hypothesis: The transition state analog hypothesis posits that enzymes have a higher affinity for the transition state of a reaction than for the substrate or product. wikipedia.org Inhibitors designed to resemble this high-energy transition state can therefore bind to the enzyme with extremely high affinity, acting as potent inhibitors. wikipedia.orgnih.gov

In the case of the squalene oxido-cyclase reaction, the initial step involves the protonation of the oxygen atom of the oxirane ring of 2,3-oxidosqualene, followed by the opening of the ring to form a C-2 carbocation. This carbocation is a high-energy, transient intermediate, representing a key part of the reaction's transition state. The protonated aziridine ring of this compound, with its positively charged nitrogen atom, is thought to be an excellent mimic of this C-2 carbocation. nih.govcapes.gov.br By mimicking this key transition state feature, this compound can bind to the enzyme much more tightly than the actual substrate, effectively blocking the catalytic process. This tight binding is a hallmark of transition state analog inhibitors and explains the potent inhibitory effect of this compound. wikipedia.org

Comparative Analysis of Squalene Oxido-Cyclase Inhibition Across Diverse Organisms

The inhibitory effects of this compound and its derivatives on squalene oxido-cyclase (SOC) have been studied across a range of organisms, revealing interesting differences in sensitivity. These studies highlight the potential for developing selective inhibitors that target specific groups of organisms.

In fungi, the squalene oxido-cyclase enzyme, often referred to as lanosterol synthase, is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. The inhibition of lanosterol synthase by compounds like this compound disrupts ergosterol production, which can have significant antifungal effects.

Research has shown that derivatives of 2-aza-2,3-dihydrosqualene, a class of compounds that includes this compound, are potent inhibitors of fungal SOCs. nih.govcapes.gov.br For instance, studies using microsomes from Saccharomyces cerevisiae (baker's yeast) have demonstrated significant inhibition of the cyclase enzyme. nih.gov However, the degree of inhibition can be less pronounced compared to that observed in higher plants. nih.govcapes.gov.br This suggests that while the active site of fungal lanosterol synthase recognizes and binds these inhibitors, there may be subtle structural differences that result in a lower affinity compared to the plant enzymes.

In higher plants, the corresponding enzyme is cycloartenol synthase, which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for the biosynthesis of phytosterols (B1254722). Phytosterols are essential for plant growth and development, playing crucial roles in membrane structure and function.

Studies have consistently shown that plant squalene oxido-cyclases are highly sensitive to inhibition by this compound and its analogs. nih.govcapes.gov.br For example, research utilizing microsomes from germinated pea cotyledons and maize seedlings has revealed a greater degree of inhibitory activity compared to that seen in rat liver or fungal systems. nih.govcapes.gov.br The accumulation of 2,3-oxidosqualene in the presence of iminosqualene has been observed in plant tissues, confirming the inhibitory effect on the sterol biosynthesis pathway in plants. annualreviews.org This heightened sensitivity of plant SOCs suggests that the active site of these enzymes may have a higher affinity for these types of inhibitors, making them particularly effective as phytotoxic agents.

The following table provides a comparative overview of the inhibitory effects of 2-aza-2,3-dihydrosqualene derivatives (a class to which this compound belongs) on squalene oxido-cyclases from different organisms, based on qualitative descriptions from the literature.

| Organism Group | Enzyme | Relative Inhibitory Activity | Reference |

| Fungi | Lanosterol Synthase | Strong | nih.govcapes.gov.br |

| Plants | Cycloartenol Synthase | Very Strong | nih.govcapes.gov.br |

| Mammals | Lanosterol Synthase | Moderate | nih.govcapes.gov.br |

This table is based on qualitative comparisons reported in the cited literature, which indicate that the degree of inhibitory activity is generally greater in higher plants than in rat liver or fungi. nih.govcapes.gov.br

Mammalian Squalene Oxido-Cyclases

This compound is recognized as a potent inhibitor of mammalian squalene oxido-cyclases, specifically lanosterol synthase (EC 5.4.99.7). nih.govroyalsocietypublishing.org This enzyme catalyzes a crucial step in cholesterol biosynthesis: the complex cyclization of the linear substrate (S)-2,3-oxidosqualene into the tetracyclic compound lanosterol, which is the first sterol intermediate in the pathway. nih.govwikipedia.org

Research conducted on mammalian cell lines, such as rat hepatoma (H-4-II-E-C3) and Chinese hamster ovary (CHO) cells, has demonstrated that this compound causes a profound and seemingly irreversible inactivation of squalene oxide cyclase. nih.govroyalsocietypublishing.org This potent inhibitory action disrupts the normal cholesterol synthesis pathway at a key juncture.

The inhibition of lanosterol synthase by this compound leads to a significant intracellular accumulation of the enzyme's substrate, 2,3-oxidosqualene. nih.gov Furthermore, the upstream precursor, squalene, also accumulates. nih.gov Studies utilizing radiolabeled precursors like [14C]acetate or [14C]mevalonate have confirmed the buildup of squalene, 2,3-oxidosqualene, and also squalene 2,3-22,23-dioxide within the cells following treatment with this compound. nih.govroyalsocietypublishing.org The cells attempt to manage this accumulation of lipids by secreting them into the surrounding medium. nih.gov

The mechanism of inhibition is tied to the structure of this compound, which acts as a transition state analog for the cyclization reaction catalyzed by oxidosqualene cyclase. The enzyme's catalytic mechanism involves the protonation of the epoxide ring of 2,3-oxidosqualene, initiating a cascade of ring closures that form the lanosterol structure. wikipedia.orgresearchgate.net The imine group in this compound is thought to mimic the carbocationic intermediates that are formed during this complex cyclization process, allowing it to bind tightly within the enzyme's active site and prevent the catalytic conversion of the natural substrate.

Table 1: Effects of this compound on Mammalian Cell Lines

| Cell Line | Enzyme Affected | Observed Effect | Accumulated Metabolites | Reference |

|---|---|---|---|---|

| Rat Hepatoma (H-4-II-E-C3) | Squalene oxide:lanosterol cyclase | Potent, apparently irreversible inactivation. | Squalene, 2,3-Oxidosqualene, Squalene 2,3-22,23-dioxide | nih.govroyalsocietypublishing.org |

| Chinese Hamster Ovary (CHO) | Squalene oxide:lanosterol cyclase | Potent, apparently irreversible inactivation. | Squalene, 2,3-Oxidosqualene, Squalene 2,3-22,23-dioxide | nih.govroyalsocietypublishing.org |

Investigation of Other Potential Enzymatic Targets and Off-Target Interactions of this compound

While this compound is best characterized as a highly potent and specific inhibitor of oxidosqualene cyclase (lanosterol synthase), the investigation into its potential effects on other enzymes or cellular pathways is less comprehensive. nih.govnih.gov The high degree of specificity is attributed to its design as a mimic of the transition state of the cyclization of 2,3-oxidosqualene. researchgate.net

There is limited direct evidence in the reviewed literature of this compound significantly inhibiting other enzymes in the sterol biosynthesis pathway or unrelated pathways. However, the study of analogous compounds provides a basis for considering potential off-target interactions. For instance, 2-aza-2,3-dihydrosqualene, another compound designed as a cyclase inhibitor, was also found to inhibit squalene epoxidase, the enzyme that precedes the cyclase in the pathway. bibliotekanauki.pl This inhibitory action was more pronounced against the mammalian (rat liver) squalene epoxidase than the fungal enzyme. bibliotekanauki.pl This finding suggests that other squalene analogs, including this compound, could potentially interact with other enzymes that recognize squalene or its derivatives as substrates.

The profound cellular effects observed beyond simple lanosterol depletion also warrant consideration as off-target interactions, although they are likely downstream consequences of the primary enzyme inhibition. In cultured rat hepatoma and CHO cells grown in lipid-depleted media, this compound treatment causes the cells to detach from the culture substratum. nih.govroyalsocietypublishing.org This effect is counteracted by the presence of lipoproteins in the medium, suggesting it is linked to the disruption of lipid metabolism essential for cell adhesion and survival. nih.gov Furthermore, the accumulation and subsequent secretion of squalene and its oxides represent a significant alteration of cellular lipid trafficking, which could have numerous secondary effects on membrane structure and cell signaling. nih.gov

Currently, comprehensive screening of this compound against a broad panel of enzymes has not been extensively reported in the available literature. Therefore, while its primary target is well-established, the possibility of weaker interactions with other enzymes, such as squalene epoxidase, or broader effects on cellular lipid homeostasis remains an area for further investigation.

Synthetic Methodologies and Analog Development for 2,3 Iminosqualene Research

Retrosynthetic Analysis and Total Synthesis Approaches for 2,3-Iminosqualene

The synthesis of this compound is a complex undertaking due to its polyene nature and the presence of a reactive aziridine (B145994) ring. A retrosynthetic analysis, a method of breaking down a target molecule into simpler, commercially available starting materials, provides a roadmap for its total synthesis. icj-e.orglkouniv.ac.in

The total synthesis of this compound and its precursor, 2,3-oxidosqualene (B107256), often involves the construction of a squalenoid carbon skeleton. researchgate.net This can be achieved through various coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to form the numerous double bonds with the correct stereochemistry. The introduction of the imino or oxido group at the 2,3-position is a critical step, often accomplished late in the synthesis to avoid potential side reactions with the sensitive functional groups.

Achieving the correct stereochemistry at the C3 position of this compound is crucial for its biological activity. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. researchgate.net In the context of this compound, this involves controlling the facial selectivity of the aziridination reaction on the squalene (B77637) precursor.

Strategies to achieve stereochemical control include:

Substrate Control: Utilizing the existing stereochemistry within the substrate to direct the approach of the incoming reagent. youtube.com For instance, a chiral auxiliary can be temporarily attached to the squalene backbone to influence the stereochemical outcome of the aziridination reaction. youtube.com

Reagent Control: Employing a chiral reagent to deliver the nitrogen atom stereoselectively. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. researchgate.net

The stereochemical integrity of the double bonds along the polyene chain is also critical. Stereocontrolled olefination reactions are employed to ensure the desired E/Z geometry of each double bond.

The chemical synthesis of this compound presents several challenges: nih.gov

Polyene Synthesis: The construction of the long, unsaturated carbon chain with precise control over the stereochemistry of multiple double bonds is a significant hurdle. nih.gov

Aziridine Ring Formation: The introduction of the strained three-membered aziridine ring can be difficult and may require specialized reagents and reaction conditions.

Purification and Stability: The hydrophobic nature of the squalene backbone can make purification challenging due to aggregation and poor solubility in common solvents. nih.gov The strained aziridine ring may also be prone to opening, leading to stability issues.

Recent advancements in synthetic organic chemistry have helped to address some of these challenges. The development of new catalytic methods for C-H activation and cross-coupling reactions has provided more efficient ways to construct the polyene skeleton. acsgcipr.org Furthermore, improved techniques for asymmetric synthesis and a deeper understanding of reaction mechanisms have led to better stereochemical control. researchgate.netarxiv.org

Stereoselective Synthesis and Stereochemical Control

Synthesis of Chemically Modified this compound Analogs

The synthesis of analogs of this compound is essential for probing its mechanism of action and for structure-mechanism relationship (SMR) studies. researchgate.net By systematically modifying the structure of the parent compound, researchers can identify key functional groups and structural features responsible for its inhibitory activity.

Analogs have been synthesized with modifications at various positions of the squalene backbone. For example, sulfur-substituted analogs have been prepared to act as mechanism-based inhibitors of 2,3-oxidosqualene-lanosterol cyclase. researchgate.netacs.org Other modifications include the introduction of different functional groups or alterations to the stereochemistry of the double bonds. oaepublish.com

The design of this compound analogs for SMR studies is guided by several principles: chemistry-chemists.com

Mimicking Transition States: Analogs can be designed to mimic proposed cationic intermediates in the enzymatic cyclization of 2,3-oxidosqualene. researchgate.net This can provide insights into the catalytic mechanism of the enzyme.

Probing Enzyme-Inhibitor Interactions: Modifications to the inhibitor can help to identify key interactions between the inhibitor and the active site of the enzyme. For example, introducing or removing functional groups can reveal their importance for binding.

Altering Electronic Properties: Changing the electronic properties of the molecule, for instance by introducing electron-withdrawing or electron-donating groups, can affect its reactivity and provide information about the electronic demands of the enzymatic reaction.

Interactive Table: Examples of this compound Analogs and their Research Purpose

| Analog | Modification | Research Purpose |

| Sulfur-substituted this compound | Replacement of a carbon atom with a sulfur atom | To act as a mechanism-based inhibitor and probe the active site. researchgate.netacs.org |

| 19-Aza-2,3-oxidosqualene | Replacement of C-19 with a nitrogen atom | To mimic the C-20 carbocation intermediate in sterol biosynthesis. researchgate.net |

| 10-Aza-10,11-dihydro-2,3-epoxysqualene | Replacement of C-10 with a nitrogen atom | To mimic the C-8 carbocation intermediate in sterol biosynthesis. researchgate.net |

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a chemical reaction or a metabolic pathway. wikipedia.orgnih.gov By replacing one or more atoms in this compound with a stable isotope (e.g., deuterium, carbon-13, or nitrogen-15), researchers can follow its transformation and interactions. symeres.comnumberanalytics.com

The incorporation of isotopic labels can be achieved during the chemical synthesis of this compound or its analogs. nih.gov Labeled starting materials can be used in the synthetic route to introduce the isotope at a specific position in the final molecule. mdpi.com

The labeled compounds can then be used in a variety of studies: symeres.comnumberanalytics.com

Mechanistic Studies: Isotope labeling can help to elucidate reaction mechanisms by tracking the movement of atoms. For example, the kinetic isotope effect, where the rate of a reaction is altered by isotopic substitution, can provide evidence for bond-breaking or bond-forming steps. symeres.com

Metabolic Tracing: Labeled this compound can be introduced into a biological system to study its metabolic fate. creative-proteomics.comnih.gov By analyzing the distribution of the isotope in various metabolites, researchers can map the metabolic pathways that the compound enters.

Interactive Table: Common Isotopes Used in Labeling Studies

| Isotope | Application | Detection Method |

| Deuterium (²H or D) | Mechanistic and kinetic studies, metabolic tracing. symeres.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org |

| Carbon-13 (¹³C) | Mechanistic studies, metabolic flux analysis. symeres.comnumberanalytics.com | MS, NMR Spectroscopy. wikipedia.org |

| Nitrogen-15 (¹⁵N) | Mechanistic studies, protein and nucleic acid metabolism. symeres.com | MS, NMR Spectroscopy. wikipedia.org |

Design Principles for Structure-Mechanism Relationship (SMR) Studies

Development of Prodrug Strategies or Delivery Systems for Research Applications (excluding clinical/therapeutic context)

For research applications, ensuring that this compound reaches its target enzyme within a cellular or in vitro system is crucial. Prodrug strategies and specialized delivery systems can be employed to enhance the compound's solubility, stability, and cellular uptake. nih.govnih.gov

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo. ewadirect.comorientjchem.org In a research context, a prodrug of this compound could be designed to be more water-soluble or to more readily cross cell membranes. Once inside the cell, an enzymatic or chemical reaction would release the active this compound. Common prodrug strategies include the use of esters, phosphates, or carbamates. nih.govewadirect.com

Delivery systems, such as nanoparticles or liposomes, can also be used to encapsulate this compound and facilitate its delivery to cells in culture. nih.govnih.govdovepress.com These systems can protect the compound from degradation and improve its solubility in aqueous media. nih.gov The surface of these delivery vehicles can be modified with targeting ligands to direct them to specific cell types or subcellular compartments. nih.gov

Interactive Table: Potential Research-Focused Delivery Systems for this compound

| Delivery System | Description | Potential Research Application |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds. nih.gov | Improving the solubility of this compound in aqueous cell culture media. nih.gov |

| Polymer Nanoparticles | Colloidal particles made from biocompatible polymers that can carry drug molecules. nih.govmedsci.org | Controlled release of this compound over time in a cell-based assay. mdpi.com |

| Micelles | Self-assembling spherical structures with a hydrophobic core and a hydrophilic shell. medsci.org | Enhancing the cellular uptake of the hydrophobic this compound. |

Cellular and Subcellular Impact of 2,3 Iminosqualene in Research Models

Effects of 2,3-Iminosqualene on Intracellular Metabolite Accumulation

The enzymatic blockade caused by this compound leads to a significant and observable buildup of specific upstream metabolites within the cell.

In the presence of this compound, cultured cells, such as rat hepatoma (H4-II-E-C3) and Chinese hamster ovary (CHO) cells, demonstrate a pronounced accumulation of squalene (B77637) and its oxidized derivatives. nih.govroyalsocietypublishing.org When these cells are fed precursors like [14C]acetate or [14C]mevalonate, the block in the pathway prevents their conversion into downstream sterols. nih.govnih.gov Instead, the radiolabeled precursors are efficiently converted into squalene, squalene 2,3-oxide, and squalene 2,3-22,23-dioxide. nih.govroyalsocietypublishing.orgnih.gov The most significant accumulation is observed for squalene 2,3-oxide, the direct substrate of the inhibited lanosterol (B1674476) cyclase enzyme. nih.govroyalsocietypublishing.org This buildup confirms the specific and potent inhibitory action of this compound on this particular enzymatic step. nih.gov

| Metabolite | Observed Effect in the Presence of this compound | Cell Models | Reference(s) |

| Squalene | Accumulation | H4-II-E-C3, CHO | nih.gov, royalsocietypublishing.org, nih.gov |

| Squalene 2,3-oxide | Significant Accumulation | H4-II-E-C3, CHO | nih.gov, royalsocietypublishing.org, nih.gov |

| Squalene 2,3-22,23-dioxide | Accumulation | H4-II-E-C3, CHO | nih.gov, royalsocietypublishing.org, nih.gov |

As a direct consequence of the inactivation of squalene-oxide:lanosterol cyclase, the synthesis of all subsequent sterol intermediates is profoundly suppressed. osti.govnih.gov The conversion of 2,3-oxidosqualene (B107256) to lanosterol, a critical tetracyclic intermediate, is almost completely halted. nih.govroyalsocietypublishing.orgfrontiersin.org This enzymatic block means that the cell is unable to produce lanosterol and, consequently, cannot synthesize cholesterol through the normal biosynthetic pathway. osti.govnih.gov Studies using radiolabeled mevalonate (B85504) in H4 cells treated with this compound show that while the conversion to squalene and its oxides is as efficient as the conversion to cholesterol in control cells, very little labeled sterol is ultimately produced. osti.govnih.gov This demonstrates a specific disruption of the latter stages of sterologenesis, directly attributable to the lack of lanosterol formation. nih.gov

Accumulation of Squalene and Squalene Oxides

Impact on Cellular Regulation and Homeostasis Mechanistically

Cells respond to the metabolic disruption caused by this compound through complex homeostatic feedback mechanisms, primarily affecting the regulation of the cholesterol synthesis pathway and the management of accumulated lipids.

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which produces the precursors for sterol synthesis. uniprot.orgbioline.org.br Its activity is tightly regulated by a negative feedback mechanism involving downstream sterols. uniprot.org When this compound blocks the production of these regulatory sterols, the feedback inhibition is lifted. osti.govnih.gov In rat hepatoma (H4) cells exposed to this compound for 24 hours, the activity of HMG-CoA reductase was observed to rise by over two-fold. osti.govnih.gov Furthermore, this compound completely abolishes the normal suppressive effect that mevalonate has on the reductase. osti.govnih.gov This demonstrates that the true repressor of HMG-CoA reductase is a sterol derived from mevalonate metabolism, and in its absence, the enzyme's activity is upregulated in a compensatory effort. osti.govnih.gov

| Condition | HMG-CoA Reductase Activity | Cell Model | Reference(s) |

| Control | Baseline | H4 | osti.gov, nih.gov |

| + this compound (24 hr) | Over twofold increase | H4 | osti.gov, nih.gov |

| + Mevalonate | Suppressed | H4 | osti.gov, nih.gov |

| + Mevalonate + this compound | Suppression abolished | H4 | osti.gov, nih.gov |

Faced with a high intracellular concentration of squalene and its oxides, cells initiate mechanisms to clear these accumulated lipids. nih.gov Research has shown that cells loaded with these substances from mevalonate in the presence of this compound actively get rid of them. nih.gov One identified pathway for this clearance is the rapid secretion of squalene and squalene oxides from the cell into the surrounding culture media. nih.gov In addition to secretion, evidence points to the existence of other, currently unidentified, metabolic processes that also contribute to the disposal of these compounds. nih.gov This cellular response highlights a homeostatic mechanism to manage the buildup of potentially disruptive lipid intermediates. nih.gov

Response of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase Activity to this compound

Modulation of Cellular Growth and Viability in Research Cell Lines (Mechanistic insights, not therapeutic)

The inhibition of sterol synthesis by this compound has a direct impact on the ability of cells to grow and survive, a phenomenon tied to the essential structural roles of sterols in cellular membranes. nih.gov In research settings using lipid-depleted culture media, the addition of this compound is detrimental to cell viability. nih.govroyalsocietypublishing.org Rat hepatoma (H4-II-E-C3) cells die within 48-72 hours, while Chinese hamster ovary (CHO) cells are more resistant but succumb after 8-9 days of exposure. osti.govnih.gov This cell death is characterized by the cells floating off their substratum. nih.govroyalsocietypublishing.org

Crucially, this effect is mechanistic rather than purely toxic, as it can be completely counteracted by the presence of lipoproteins in the culture medium. nih.gov Cells grown in lipoprotein-containing media grow normally even in the presence of this compound. nih.govroyalsocietypublishing.org This indicates that the loss of viability is caused by the inability of the cells to synthesize their own essential sterols, like cholesterol, which are critical for membrane integrity and function. When these lipids are supplied exogenously via lipoproteins, the cells can bypass the metabolic block and maintain normal growth and viability. osti.govnih.gov This rescue cannot be achieved by adding free cholesterol or mevalonate alone to the lipid-depleted media, underscoring the necessity of the complete lipoprotein particle for cellular rescue. osti.gov

Advanced Characterization and Computational Modeling of 2,3 Iminosqualene and Its Interactions

Spectroscopic Analysis of 2,3-Iminosqualene

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. ox.ac.ukchemguide.co.uk For this compound, NMR studies, including 1H and 13C NMR, provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. tandfonline.comresearchgate.net

Conformational analysis of squalene (B77637) and its derivatives is complex due to the molecule's high flexibility. rsc.org Dynamic NMR studies at varying temperatures can reveal the presence of different conformers in equilibrium. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful for determining through-space proximity of protons, which helps in defining the stereochemistry and preferred conformations of the molecule. ox.ac.uk The interpretation of complex spectra can be aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which help to establish correlations between protons and carbons in the molecule. ox.ac.ukresearchgate.net

Table 1: Representative NMR Data for Squalene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 0.86 - 6.40 | Olefinic protons are found in the downfield region (5.20-6.40 ppm), while methyl and methylene (B1212753) protons are in the upfield region (0.86-2.50 ppm). nih.gov |

| ¹³C | 14.9 - 166.3 | The chemical shifts are indicative of the different carbon environments within the molecule. rsc.org |

This table presents a generalized range of chemical shifts observed for squalene-like structures and is not specific to this compound due to the lack of publicly available, specific high-resolution NMR data for this exact compound.

Mass spectrometry (MS) is an essential technique for the identification and quantification of metabolites. nih.gov In the context of this compound, MS is used to confirm its molecular weight and to study its effects on cellular metabolism. When cells are treated with this compound, it causes an accumulation of squalene, squalene 2,3-oxide, and squalene 2,3-22,23-dioxide, which can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). scispace.comnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of metabolites. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that can help to distinguish between isomers and identify unknown metabolites. researchgate.net

Table 2: Metabolite Identification Confidence Levels

| Level | Description |

| Level 1 | Confidently identified compounds with comparison to an authentic chemical standard. creative-proteomics.com |

| Level 2 | Putatively annotated compounds based on spectral library matching. creative-proteomics.com |

| Level 3 | Putatively annotated compound classes based on characteristic spectral data. creative-proteomics.com |

| Level 4 | Unknown compounds. creative-proteomics.com |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. su.sehawaii.edu The IR and Raman spectra of squalene have been studied in detail, with assignments of the principal bands aided by Density Functional Theory (DFT) calculations. tamu.eduresearchgate.net

The Raman spectrum of squalene is characterized by an intense band around 1670 cm⁻¹, which arises from the symmetric stretching of the six C=C double bonds. researchgate.net IR spectroscopy is sensitive to changes in the dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. su.se These techniques can be used to study the effects of the imino group on the vibrational modes of the squalene backbone in this compound.

Table 3: Key Vibrational Frequencies in Squalene

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy |

| C=C stretching | 1663–1679 | Raman, IR tamu.edu |

| C-H stretching | 2700-3100 | IR, Raman researchgate.net |

This data is for squalene and serves as a reference for the expected vibrational modes in this compound.

Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification

Structural Biology of Enzyme-2,3-Iminosqualene Complexes

Understanding the interaction of this compound with its target enzyme, squalene oxido-cyclase, is key to understanding its inhibitory mechanism.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. The crystal structure of squalene-hopene cyclase (SHC), a bacterial homolog of eukaryotic oxidosqualene cyclase, has been determined. nih.gov These structures reveal a large central cavity that serves as the active site. nih.govnih.gov

The active site of squalene cyclases is lined with aromatic amino acid residues. nih.gov These residues are thought to stabilize the carbocation intermediates formed during the cyclization reaction through cation-π interactions. researchgate.net The structure of the enzyme-inhibitor complex reveals the specific residues that are in close contact with the ligand, allowing for an analysis of the key interactions responsible for binding. nih.gov

Computational methods, such as co-evolution analysis, can predict residue-residue interactions across protein interfaces. nih.govnih.gov In the case of this compound, the protonated imine group is expected to interact with key acidic residues in the active site, such as aspartate, which initiates the cyclization cascade by protonating the substrate. nih.gov The hydrophobic squalene chain of the inhibitor would be stabilized by van der Waals interactions with the nonpolar residues lining the active site cavity.

X-ray Crystallography and Cryo-Electron Microscopy of Squalene Oxido-Cyclase Bound to this compound

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools for understanding the intricate interactions between enzymes and their inhibitors at an atomic level. For this compound, a potent inhibitor of 2,3-oxidosqualene (B107256) cyclase (OSC), these methods provide crucial insights into its binding mechanism and the structural basis of its inhibitory activity. nih.gov While direct and extensive computational studies specifically focused on this compound are not widely published, the principles and findings from studies on the natural substrate, 2,3-oxidosqualene, and other inhibitors of OSCs and their bacterial homologs, squalene-hopene cyclases (SHCs), offer a robust framework for understanding its behavior. nih.govresearchgate.netnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in elucidating the binding mode of inhibitors like this compound within the active site of oxidosqualene cyclase. The primary goal is to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding affinity, often expressed in kcal/mol.

Docking studies on OSCs reveal a deeply buried active site cavity, lined with aromatic amino acid residues. researchgate.net These residues are crucial for stabilizing the folded, pre-cyclization conformation of the substrate, 2,3-oxidosqualene, through cation-π interactions with the carbocation intermediates formed during the cyclization cascade.

Given that this compound is an isosteric analogue of the protonated substrate, it is predicted to occupy the same active site. The positively charged aziridinium (B1262131) ring of this compound mimics the initial carbocation of the natural substrate, allowing it to establish strong interactions with the key catalytic residues. Molecular docking simulations performed on homologous systems suggest that the inhibitor's binding is governed by a combination of hydrogen bonds and hydrophobic interactions.

Based on studies of the substrate and other inhibitors, the key interactions for this compound within the OSC active site can be predicted. researchgate.netnih.gov A conserved aspartic acid residue acts as a critical proton donor to initiate the cyclization of 2,3-oxidosqualene. In the case of this compound, this residue likely interacts with the nitrogen atom of the imine.

Table 1: Predicted Key Amino Acid Interactions for this compound in Oxidosqualene Cyclase Active Site

| Interacting Residue (Example) | Predicted Interaction Type | Role in Inhibition |

| Aspartic Acid (e.g., D490) | Hydrogen Bond / Ionic Interaction | Anchors the inhibitor's polar headgroup, mimicking the initial protonation step. nih.gov |

| Tryptophan (e.g., W613) | Cation-π Interaction | Stabilizes the positively charged aziridinium ring of the inhibitor. nih.gov |

| Tyrosine / Phenylalanine | π-π Stacking / Hydrophobic | Orients the polyene tail of the inhibitor within the hydrophobic tunnel. researchgate.net |

| Histidine / Cysteine | Hydrogen Bond | Further stabilizes the inhibitor's conformation within the active site. |

This table is a predictive model based on computational studies of 2,3-oxidosqualene and other inhibitors in homologous enzymes. Specific residues may vary between different OSC species.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, complementing the static picture offered by molecular docking. researchgate.net By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon inhibitor binding, and characterize the role of solvent molecules. rsc.orgnih.gov

For a this compound-OSC complex, an MD simulation would typically be run for hundreds of nanoseconds to observe the system's behavior at a biologically relevant timescale. researchgate.net Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or the inhibitor's atoms from their initial docked positions. A stable RMSD value over time indicates that the inhibitor remains securely bound in its predicted pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Binding of a potent inhibitor like this compound is expected to reduce the fluctuation of residues within the active site, indicating a stabilization of the binding pocket.

Interaction Analysis: Throughout the simulation, the persistence of hydrogen bonds and hydrophobic contacts between the inhibitor and the enzyme can be monitored. This analysis confirms which interactions are most critical for stable binding.

While specific MD studies on this compound are scarce, simulations on OSCs with their natural substrate have shown how the enzyme's structure adapts to accommodate the long, flexible squalene chain and guide it into the correct conformation for cyclization. nih.govwikipedia.org It is hypothesized that this compound binding would similarly induce a stable, closed conformation of the active site, effectively trapping the inhibitor and preventing substrate entry or catalysis.

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are employed to study chemical reactions at the electronic level, allowing for the investigation of bond-forming and bond-breaking events. researchgate.netebi.ac.uk For enzyme-catalyzed reactions, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is often used. In QM/MM, the reactive center (e.g., the inhibitor and key active site residues) is treated with high-level QM methods, while the rest of the protein and solvent are handled by more computationally efficient MM force fields.

The inhibition of OSC by this compound is believed to result from the formation of a stable covalent bond with a nucleophile in the active site after the aziridine (B145994) ring is opened. However, the precise mechanism and the identity of the nucleophilic residue are not definitively established. QM/MM calculations are the ideal tool to elucidate this process.

Such a study would involve:

Modeling the Reactants: Building a model of the this compound-OSC complex, likely derived from docking and MD simulations.

Mapping the Reaction Pathway: Simulating the nucleophilic attack on the aziridinium ring of this compound. This involves calculating the potential energy surface to identify transition states and intermediate structures.

Calculating Energy Barriers: Determining the activation energy for the reaction. A low energy barrier would support the proposed covalent inhibition mechanism.

Quantum computation combined with docking experiments has been used to suggest how conserved residues in OSCs might selectively stabilize intermediate carbocations during the natural cyclization process. nih.gov A similar approach applied to this compound could pinpoint which enzyme nucleophile is best positioned to attack the inhibitor and calculate the energetics of this irreversible reaction, providing a definitive explanation for its potency.

Future Directions and Emerging Research Paradigms for 2,3 Iminosqualene Studies

Exploration of Novel Squalene (B77637) Oxido-Cyclase Isoforms and Their Susceptibility to Iminosqualene Derivatives

The study of 2,3-iminosqualene has primarily focused on its potent inhibition of squalene oxide:lanosterol (B1674476) cyclase (OSC), a key enzyme in sterol biosynthesis. nih.gov However, the broader family of oxidosqualene cyclases (OSCs) encompasses a variety of isoforms that produce a diverse array of triterpenoids, such as lanosterol, cycloartenol (B190886), and β-amyrin. capes.gov.brnih.gov Future research will benefit from the exploration of novel OSC isoforms from various organisms and an assessment of their susceptibility to this compound and its rationally designed derivatives.

Different OSC isoforms exhibit distinct substrate specificities and produce different cyclic triterpenoids. For instance, OSCs in higher plants and fungi display different degrees of inhibition by aza-squalene derivatives, suggesting that the enzyme's active site is sensitive to steric hindrance. capes.gov.brnih.gov Investigating a broader range of OSCs from diverse sources, including plants, fungi, and protists, could reveal isoforms with unique sensitivities to iminosqualene-based inhibitors. This exploration could lead to the development of highly selective inhibitors for specific OSCs, which could serve as valuable tools for studying the distinct physiological roles of their triterpenoid (B12794562) products.

A key research direction involves synthesizing and evaluating a library of this compound derivatives. By modifying the structure of the iminosqualene backbone, it may be possible to tune the inhibitory activity and selectivity for different OSC isoforms. This approach has been successfully applied to other enzyme inhibitors, where structural modifications have led to enhanced potency and selectivity. mdpi.com For example, studies on other squalene-like inhibitors have shown that the degree of inhibitory activity is greater in higher plants than in rat liver or fungi, highlighting the potential for developing kingdom-specific inhibitors. nih.gov

The discovery of novel OSC isoforms and the characterization of their inhibition by iminosqualene derivatives will not only expand our understanding of triterpenoid biosynthesis but also provide new avenues for targeted therapeutic development. For example, inhibitors targeting fungal-specific OSCs could lead to new antifungal agents. nih.govnih.gov

Development of Advanced Biosensors and Imaging Probes Based on this compound

The unique ability of this compound to specifically target and inhibit oxidosqualene cyclase makes it an excellent scaffold for the development of advanced biosensors and imaging probes. These tools would enable real-time visualization and quantification of enzyme activity and sterol metabolism within living cells and organisms. uit.nofrontiersin.org

Future efforts in this area should focus on the rational design of fluorescently labeled or "clickable" this compound derivatives. nih.govrsc.org By attaching a fluorophore to the iminosqualene molecule, it becomes possible to visualize its localization and interaction with OSCs using advanced microscopy techniques. "Clickable" probes, which contain a small bioorthogonal functional group, allow for subsequent attachment of a reporter molecule, offering greater flexibility and reduced steric hindrance compared to pre-labeled probes. mdpi.comnih.gov

The development of such probes could provide invaluable insights into the subcellular localization of OSC activity and how it is affected by various stimuli or disease states. For instance, these probes could be used to study the dynamics of sterol biosynthesis in different cellular compartments and how these processes are perturbed in diseases like atherosclerosis or cancer. nih.gov

Furthermore, this compound-based biosensors could be designed to report on the conformational changes that occur within the OSC active site upon inhibitor binding. This could be achieved through techniques like Förster Resonance Energy Transfer (FRET), where two different fluorophores are attached to the inhibitor and the enzyme. Changes in the distance between the fluorophores upon binding would result in a detectable change in the FRET signal.

The creation of these sophisticated chemical tools will necessitate a multidisciplinary approach, combining organic synthesis, chemical biology, and advanced imaging technologies. rsc.orgnih.gov The resulting probes will be instrumental in dissecting the complex regulation of sterol metabolism and identifying new targets for therapeutic intervention.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Systemic Responses to this compound

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding the systemic effects of this compound. researchgate.netnih.gov By inhibiting a key step in the sterol biosynthesis pathway, this compound induces significant downstream changes in the cellular metabolome and proteome. nih.gov Analyzing these changes can provide a comprehensive picture of the cellular response to the perturbation of sterol metabolism.

Metabolomics, the large-scale study of small molecules (metabolites), can reveal the accumulation of upstream precursors, like squalene 2,3-oxide, and the depletion of downstream sterols and their derivatives. creative-proteomics.commetabolon.com This can help to identify novel biomarkers of this compound activity and to understand how cells adapt to the blockage of sterol synthesis. frontiersin.org For example, studies have shown that cells treated with this compound accumulate squalene and squalene 2,3-oxide. nih.gov

Proteomics, the study of the entire set of proteins, can identify changes in the expression levels of enzymes and regulatory proteins involved in sterol metabolism and other related pathways. frontiersin.org This can provide insights into the compensatory mechanisms that cells activate in response to OSC inhibition. For instance, proteomics could reveal the upregulation of proteins involved in the uptake of exogenous sterols or the downregulation of proteins that utilize sterols.

The integration of metabolomic and proteomic data can provide a more complete understanding of the systemic response to this compound. frontiersin.orgmdpi.com This integrated "multi-omics" approach can help to construct detailed models of the metabolic and signaling networks that are affected by the inhibition of sterol biosynthesis. metabolon.com Such models can be used to predict the broader physiological consequences of this compound treatment and to identify potential off-target effects. The application of these technologies has the potential to revolutionize our understanding of the molecular mechanisms of toxicity and to identify biomarkers of exposure or effect. researchgate.net

Interdisciplinary Research Collaborations to Advance Understanding of Sterol Metabolism and its Perturbations

A comprehensive understanding of the role of this compound and the broader implications of sterol metabolism perturbation requires a highly interdisciplinary approach. Future progress in this field will be significantly enhanced by fostering collaborations between chemists, biochemists, cell biologists, and computational biologists.

Chemists play a crucial role in the synthesis of this compound and its derivatives, creating a toolbox of compounds with varying potencies and selectivities. nih.gov Biochemists are essential for characterizing the interactions of these compounds with purified OSC isoforms and for elucidating the enzymatic mechanisms. capes.gov.br Cell biologists can then utilize these chemical tools to investigate the cellular consequences of OSC inhibition in various model systems, from cultured cells to whole organisms. nih.gov

Computational biologists can contribute by developing models of OSC structure and dynamics, which can guide the rational design of new inhibitors. researchgate.net They can also analyze the large datasets generated by omics technologies to identify key pathways and regulatory networks affected by this compound.

Such interdisciplinary collaborations are vital for translating basic research findings into tangible outcomes. For example, a collaborative effort could lead to the development of a novel antifungal drug by combining expertise in fungal genetics, enzyme kinetics, and medicinal chemistry. The study of sterol metabolism and its dysregulation is relevant to a wide range of human diseases, including atherosclerosis, cancer, and neurodegenerative disorders, making collaborative research in this area particularly impactful. nih.govfrontiersin.org

The successful study of complex biological systems, such as the sterol biosynthesis pathway, hinges on the integration of diverse experimental approaches and intellectual perspectives. frontiersin.org By breaking down the silos between different scientific disciplines, researchers can accelerate the pace of discovery and gain a more holistic understanding of the intricate processes that govern cellular life.

Rational Design of Next-Generation Chemical Tools Based on the Iminosqualene Scaffold for Biochemical Research

The this compound scaffold provides a versatile platform for the rational design of a new generation of chemical tools to probe the intricacies of biochemical research. nih.govrsc.org Moving beyond its role as a simple inhibitor, derivatized iminosqualene molecules can be engineered to serve as activity-based probes, photoaffinity labels, and other sophisticated reagents for studying OSCs and related enzymes. mdpi.comuit.no

The principles of rational design involve the targeted modification of the lead compound to enhance specific properties, such as potency, selectivity, and functionality. nih.govescholarship.org For instance, the introduction of photoreactive groups, such as diazirines, can transform this compound into a photoaffinity label. mdpi.com Upon photoactivation, this label can covalently bind to the active site of the enzyme, allowing for its identification and characterization within a complex protein mixture.

Furthermore, the incorporation of bioorthogonal handles, such as alkynes or azides, onto the iminosqualene scaffold would enable "click chemistry" applications. mdpi.comnih.gov This would allow for the attachment of various reporter tags, such as fluorophores or biotin, in a highly specific and efficient manner. These next-generation probes could be used for a variety of applications, including:

Visualizing enzyme activity in living cells: Fluorescently tagged iminosqualene probes could be used to monitor the localization and activity of OSCs in real-time. rsc.org

Identifying novel inhibitor binding sites: Photoaffinity labeling could reveal allosteric binding sites on OSCs that could be targeted for the development of new classes of inhibitors.

Profiling enzyme activity in different tissues: Activity-based probes could be used to compare the levels of active OSCs in healthy versus diseased tissues.

The development of these advanced chemical tools will require a close collaboration between synthetic chemists and biochemists. nih.gov By combining their expertise, they can design and create a versatile toolkit of iminosqualene-based probes that will empower researchers to ask new and exciting questions about the role of sterol metabolism in health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-Iminosqualene, and how do their yields and purity profiles compare?

- Methodological Answer : Synthesis typically involves stereoselective modifications of squalene backbone precursors. Key methods include enzymatic catalysis (e.g., squalene oxidase analogs) or chemical imination using nitrene-based reagents. Yields depend on reaction conditions (temperature, solvent polarity) and purification techniques (HPLC, column chromatography). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How does this compound inhibit enzymatic activity in cholesterol biosynthesis compared to 2,3-oxidosqualene?

- Methodological Answer : As a substrate analog, this compound competitively binds to squalene oxidase, blocking cyclization into lanosterol. Experimental validation involves enzyme kinetics (e.g., Lineweaver-Burk plots) to compare inhibition constants (Ki) with 2,3-oxidosqualene. Radiolabeled assays (e.g., ³H-squalene) can track metabolic flux inhibition in hepatic microsomal preparations .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–230 nm) or tandem mass spectrometry (LC-MS/MS) provides specificity in complex samples. Validation requires assessing limits of detection (LOD), linearity (R² > 0.99), and recovery rates (≥80%) using spiked matrices. Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Standardize assay conditions (pH, temperature, enzyme source) and validate compound stability under experimental settings. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-verify inhibition potency. Meta-analyses should account for batch-to-batch variability in compound synthesis .

Q. How can isotopic labeling optimize tracking of this compound’s metabolic fate in vitro?

- Methodological Answer : Incorporate ¹³C or ²H isotopes at specific carbon positions during synthesis. Use liquid scintillation counting (for ³H/¹⁴C) or stable isotope tracing with LC-MS to monitor metabolites. Control experiments must address isotope dilution effects and non-specific binding in cellular models .

Q. What are critical considerations for designing SAR studies on this compound derivatives?

- Methodological Answer : Systematically modify functional groups (e.g., amine substituents) and assess inhibitory activity via dose-response curves. Pair experimental data with computational docking (e.g., AutoDock Vina) to correlate structural changes with binding energy. Validate SAR hypotheses using mutant enzyme constructs .

Q. How should researchers address conflicting data on off-target effects in hepatic cell lines?

- Methodological Answer : Conduct RNA-seq or proteomic profiling to identify non-target pathways. Use CRISPR knockdown of squalene oxidase to isolate compound-specific effects. Replicate studies under controlled conditions (e.g., hypoxia, serum-free media) to assess environmental influences .

Q. What in silico strategies improve binding affinity predictions for mutant squalene oxidase?

- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to model conformational changes in mutant enzymes. Free energy perturbation (FEP) calculations quantify ΔΔG values for binding. Validate predictions with surface plasmon resonance (SPR) assays measuring kinetic parameters (kₐ, kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.